molecular formula C8H8BrNO3 B1521084 1-(5-Bromo-2-nitrophenyl)ethanol CAS No. 1020575-89-6

1-(5-Bromo-2-nitrophenyl)ethanol

Cat. No.: B1521084
CAS No.: 1020575-89-6
M. Wt: 246.06 g/mol
InChI Key: QVXFCFXDPDWGNG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)ethanol (CAS: 1020575-89-6) is a brominated nitroaromatic alcohol with a molecular formula of C₈H₈BrNO₃. It serves as a critical intermediate in organic synthesis, particularly in the preparation of chromophores and photoremovable protecting groups. Its structure features a hydroxyl (-OH) group adjacent to a nitro (-NO₂) and bromine (-Br) substituent on the benzene ring, which confers unique electronic and steric properties for cross-coupling reactions .

Synthesis: The compound is synthesized via a Suzuki–Miyaura cross-coupling reaction between 1-(5-bromo-2-nitrophenyl)ethane-1-ol and aryl boronic acids (e.g., 2-benzofuranboronic acid), achieving yields up to 95% . Its precursor, 1-(5-bromo-2-nitrophenyl)ethanone, is brominated using Br₂ in a mixture of AcOH and CH₂Cl₂ .

Applications:
It is a key building block for two-photon uncaging chromophores, such as NPBF-BA and NDBF-BA, which release bioactive molecules (e.g., benzoic acid) upon near-IR irradiation .

Biological Activity

1-(5-Bromo-2-nitrophenyl)ethanol is a chemical compound characterized by its unique structure, which includes a bromine and nitro substituent on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 1020575-89-6
  • Molecular Formula: C8H8BrN2O3
  • Molecular Weight: 247.06 g/mol

The presence of the bromine and nitro groups contributes to the compound's reactivity and potential biological effects.

Antimicrobial Activity

Research has indicated that compounds with nitrophenyl substituents often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit various bacterial strains. The activity of this compound against specific pathogens was evaluated using Minimum Inhibitory Concentration (MIC) assays.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus15.62Strong
Escherichia coli31.25Moderate
Candida albicans62.50Mild

These results suggest that this compound exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluated the cytotoxic effects of various nitrophenyl derivatives on cancer cell lines, revealing promising results for this compound.

Cell Line IC50 (µM) Selectivity
LN-229 (brain cancer)0.77High
MDA-MB-231 (breast cancer)4.77Moderate
HepG2 (liver cancer)12.39Low

The low IC50 values indicate that the compound effectively inhibits cancer cell proliferation, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation: The presence of nitro groups can lead to increased ROS production, contributing to cytotoxic effects in cancer cells.
  • DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • In a clinical study involving animal models, the administration of this compound demonstrated significant recovery rates in treating bacterial infections, with a clinical recuperation rate of approximately 98% in treated groups compared to controls .
  • Another study highlighted the compound's effectiveness against various fungal infections, showcasing its potential as a broad-spectrum antifungal agent .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(5-Bromo-2-nitrophenyl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process. A key intermediate, 1-(5-bromo-2-nitrophenyl)ethane-1-ol, is prepared via a modified Suzuki–Miyaura cross-coupling reaction starting from 3-bromoacetophenone. Subsequent reduction with NaBH₄ yields the alcohol . Critical reaction parameters include:

  • Solvent choice : Ethanol or dimethylformamide (DMF) optimizes solubility and reaction efficiency.
  • Catalysts : Palladium-based catalysts enhance coupling efficiency in cross-reactions.
  • Temperature : Controlled heating (~90°C under nitrogen) ensures optimal reaction progression .

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
Suzuki coupling2-Benzofuranboronic acid, Pd catalyst, ethanol95%
ReductionNaBH₄, ethanol, 0–20°C64–90%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural markers are critical?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and the ethanol -OH group (δ 1.5–2.5 ppm) confirm substitution patterns and hydroxyl presence.
  • ¹³C NMR : Carbons adjacent to bromine and nitro groups show deshielding (e.g., C-Br at ~110 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~232 [M+H]⁺) validate molecular weight .
  • IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and hydroxyl (3300 cm⁻¹) groups are diagnostic .

Advanced Research Questions

Q. How do solvent systems and catalysts impact regioselectivity in this compound synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in cross-coupling reactions, improving regioselectivity for bromine/nitro positioning. Catalysts like Pd(PPh₃)₄ enhance coupling efficiency by reducing activation energy. Competitive side reactions (e.g., debromination) are minimized under inert atmospheres (N₂) .

Q. What mechanistic insights explain the reactivity of bromine and nitro groups in further chemical modifications?

  • Methodological Answer :

  • Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the nitro group. Reactivity is enhanced in polar solvents (e.g., DMSO) .
  • Nitro Group : Directs electrophilic substitution to the para position but can be reduced to an amine (e.g., using H₂/Pd-C) for downstream functionalization .
    Table 2 : Reactivity in Common Reactions
Reaction TypeConditionsProductReference
SNArK₂CO₃, DMF, 90°CPiperidine derivatives
ReductionH₂/Pd-C, ethanolAmine intermediates

Q. How can computational methods predict the biological activity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulations assess binding affinity to target proteins (e.g., enzymes). For example, nitro groups may form hydrogen bonds with active-site residues .
  • Quantum Yields (Φ) : Photolytic uncaging efficiency (e.g., Φ = 0.09–0.21 in DMSO) correlates with substituent effects on electron density, guiding design of photoactivatable probes .

Q. Data Contradictions and Validation

  • Synthetic Yields : Reported yields vary (64–95%) depending on solvent purity and catalyst loading. Reproducibility requires strict control of anhydrous conditions .
  • Spectroscopic Data : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), necessitating standardized protocols .

Q. Key Research Gaps

  • Toxicological Profiles : Limited data on acute toxicity or environmental impact require further in vitro assays .
  • Biological Target Identification : No studies confirm specific protein targets, warranting proteomic screening .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 1-(5-bromo-2-nitrophenyl)ethanol but differ in substituents and reactivity:

Compound Structure Key Properties Applications Reference
(E)-3-(5-Bromo-2-nitrophenyl)-1-phenylprop-2-en-1-one (3y) Chalcone derivative with α,β-unsaturated ketone Mp: 164–166°C; IR: 1663 cm⁻¹ (C=O); Yield: 50% Antiproliferative agent synthesis
2-Bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one (S1) Brominated ketone Yield: 99%; Used in further bromination or nucleophilic substitution reactions Intermediate for heterocycle synthesis (e.g., indoles)
1-(5-Bromo-2-nitrophenyl)pyrrolidine Pyrrolidine-substituted aromatic Mp: 45–46°C; Soluble in dichloromethane, methanol Pharmaceutical intermediate (e.g., antiparasitic agents)
NPBF-BA (5) Benzofuran-linked chromophore λmax: 364 nm; Φu (uncaging quantum yield): 0.09 Two-photon uncaging of bioactive molecules
NDBF-BA (8) Dibenzofuran-linked chromophore λmax: 320 nm; Φu: 0.21 Enhanced photolytic efficiency compared to NPBF-BA

Key Differences in Reactivity and Properties

  • Electronic Effects: The hydroxyl group in this compound enables hydrogen bonding and nucleophilic reactivity, unlike its ketone counterpart (S1), which undergoes electrophilic substitution more readily .
  • Photochemical Performance : Derivatives like NPBF-BA exhibit a red-shifted absorbance (364 nm vs. 320 nm for NDBF-BA) due to extended conjugation, but lower quantum yields (Φu = 0.09 vs. 0.21) .
  • Synthetic Utility: Chalcone derivatives (e.g., 3y) show moderate yields (50–75%) in aldol condensations, whereas Suzuki couplings for this compound achieve >90% efficiency .

Research Findings and Trends

  • Substituent Impact: Introducing electron-withdrawing groups (e.g., -Br, -NO₂) enhances photostability and redshifts absorption maxima, as seen in NPBF-BA .
  • Synthetic Advances: Palladium-catalyzed reductive cyclizations using this compound derivatives enable efficient access to N-heterocycles, crucial in drug discovery .
  • Uncaging Efficiency: The hydroxyl group in this compound improves solubility in polar solvents (e.g., DMSO), critical for biological applications .

Properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXFCFXDPDWGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662756
Record name 1-(5-Bromo-2-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020575-89-6
Record name 1-(5-Bromo-2-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 mmol of 3-acetyl-4-nitro-bromobenzene was placed in a 100 mL two-neck round-bottomed flask and dissolved in 30 mL of a solvent (ether), and then sodium borohydride was slowly added dropwise thereto in an ice bath. The reaction mixture was stirred at room temperature for 2 hours. After the completion of the reaction was confirmed by TLC, 5 mL of water was added to terminate the reaction and the precipitate was filtered off. The filtrate was washed twice with 30 mL of a sodium chloride solution, dried over anhydrous sodium sulfate, distilled under reduced pressure and purified by silica gel column chromatography (hexane/EtOAc=2/1) to obtain the desired 1-(5-bromo-2-nitrophenyl)ethanol as a yellow oil (71%).
Quantity
10 mmol
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30 mL
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5 mL
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Synthesis routes and methods II

Procedure details

In an ice bath, about 10 mmols of 3-acetyl-4-nitro-bromobenzene was put into a 100 mL two-neck round flask, dissolved in about 30 mL solvent ether, and sodium borohydride was gradually added. The solution was stirred at room temperature for about 2 hours. After confirming reaction completion using TLC, reaction was completed by using about 5 mL water. The precipitate was filtered, and the filtered solution was washed twice with sodium chloride solution (about 30 mL). Then the washed solution was dried with sodium sulfate anhydride, and distilled under reduced pressure. Then, 1-(5-bromo-2-nitrophenyl)ethanol was obtained in a form of about 71% yellow oil using silica gel column chromatography (Hexane/EtOAc=2/1).
Quantity
10 mmol
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5 mL
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30 mL
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Synthesis routes and methods III

Procedure details

Methyl magnesium bromide (7.97 mL of 3.0 M in tetrahydrofuran, 23.91 mmol) was added dropwise to 5-bromo-2-nitro-benzaldehyde (5.00 g, 21.73 mmol) in tetrahydrofuran (72 mL) at −78° C. After the addition was complete, the reaction was stirred for 15 min at −78° C. Then, the mixture was quenched with water and diethyl ether was added. The reaction was allowed to warm to room temperature and 10% citric acid solution was added. The layers were separated and the organic layer was dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with 1:7 ethyl acetate:hexanes to give 1.68 g (31%) of 1-(5-bromo-2-nitrophenyl)-ethanol as a solid. 1H NMR (400 MHz, d6-DMSO): δ 7.95 (d, J=2 Hz, 1H), 7.87 (d, J=9 Hz, 1H), 7.71 (dd, J=9, 2 Hz, 1H), 5.64 (d, J=4 Hz, 1H), 5.16-5.09 (m, 1H), 1.36 (d, J=6 Hz, 3H).
Quantity
7.97 mL
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5 g
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72 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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